N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 111726-03-5
VCID: VC4206373
InChI: InChI=1S/C20H19ClN2O5S2/c1-13-3-7-16(8-4-13)29(25,26)22-15-11-18(21)20(24)19(12-15)23-30(27,28)17-9-5-14(2)6-10-17/h3-12,22-24H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)NS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H19ClN2O5S2
Molecular Weight: 466.95

N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide

CAS No.: 111726-03-5

Cat. No.: VC4206373

Molecular Formula: C20H19ClN2O5S2

Molecular Weight: 466.95

* For research use only. Not for human or veterinary use.

N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide - 111726-03-5

Specification

CAS No. 111726-03-5
Molecular Formula C20H19ClN2O5S2
Molecular Weight 466.95
IUPAC Name N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H19ClN2O5S2/c1-13-3-7-16(8-4-13)29(25,26)22-15-11-18(21)20(24)19(12-15)23-30(27,28)17-9-5-14(2)6-10-17/h3-12,22-24H,1-2H3
Standard InChI Key QIFYFABLKBEEMZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)NS(=O)(=O)C3=CC=C(C=C3)C

Introduction

N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide is a complex sulfonamide compound with a molecular formula of C₂₀H₁₉ClN₂O₄S and a molecular weight of approximately 467.0 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

Synthesis and Characterization

The synthesis of N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide typically involves several steps, including heating and stirring for extended periods to ensure complete reaction. The specific reaction conditions may vary depending on the starting materials and desired yield.

Biological Activity and Potential Applications

This compound participates in various chemical reactions typical of sulfonamides, which are essential for exploring its reactivity and potential modifications for enhanced biological activity. The mechanism of action primarily involves interaction with specific biological targets, highlighting its potential as an anticancer agent. Further studies are needed to elucidate its full pharmacological profile.

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator